molecular formula C13H11N3O3 B11709867 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11709867
M. Wt: 257.24 g/mol
InChI Key: FDFDWHTXHDGTDI-OVCLIPMQSA-N
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Description

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes or interfere with cellular pathways essential for cancer cell proliferation . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of hydroxyl groups on the phenyl ring, which enhance its antioxidant properties and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry and materials science applications.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-11-2-1-9(7-12(11)18)8-15-16-13(19)10-3-5-14-6-4-10/h1-8,17-18H,(H,16,19)/b15-8+

InChI Key

FDFDWHTXHDGTDI-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)O)O

Origin of Product

United States

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